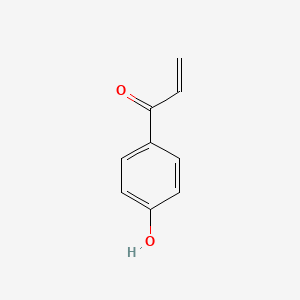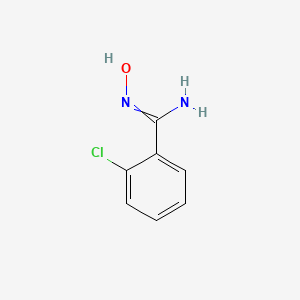
1-(4-Hydroxyphenyl)prop-2-en-1-one
概要
説明
フェノール性ヒドロキシル基とアクリロイル基の両方を持ち、様々な化学反応や用途において汎用性の高い分子です .
2. 製法
合成経路と反応条件: 4-アクリロイルフェノールは、いくつかの方法で合成することができます。一般的な方法の1つは、ピリジンなどの塩基の存在下、4-ヒドロキシベンズアルデヒドとアクリロイルクロリドを反応させる方法です。 この反応は通常、穏やかな条件下で行われ、4-アクリロイルフェノールが主要生成物として得られます .
工業生産方法: 工業的には、4-アクリロイルフェノールの製造には、高収率と高純度を確保するために連続フロープロセスが用いられる場合があります。 触媒と最適化された反応条件を使用することで、合成効率をさらに向上させることができます .
3. 化学反応解析
反応の種類: 4-アクリロイルフェノールは、以下を含む様々な種類の化学反応を起こします。
酸化: フェノール性ヒドロキシル基は、酸化されてキノンを生成することができます。
還元: アクリロイル基は、還元されて対応するアルコールを生成することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬が一般的に使用されます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムを用いることができます。
主要な生成物:
酸化: キノン。
還元: アルコール。
置換: アルキル化またはアシル化されたフェノール.
4. 科学研究への応用
4-アクリロイルフェノールは、科学研究において幅広い用途があります。
化学: 様々なポリマーやコポリマーの合成のためのビルディングブロックとして使用されます。
生物学: GABAトランスアミナーゼやコハク酸半アルデヒドデヒドロゲナーゼなどの酵素に対する潜在的な阻害効果が研究されています.
医学: 特に神経疾患の治療における潜在的な治療用途について、研究が進められています。
作用機序
4-アクリロイルフェノールの作用機序は、特定の分子標的との相互作用を含みます。例えば、γ-アミノ酪酸(GABA)の代謝に関与する酵素であるGABAトランスアミナーゼやコハク酸半アルデヒドデヒドロゲナーゼを阻害します。 この阻害は、様々な生理学的効果を持つGABAのレベル上昇につながる可能性があります .
類似化合物:
4-ヒドロキシベンズアルデヒド: フェノール性ヒドロキシル基を共有しますが、アクリロイル基はありません。
アクリロイルクロリド: アクリロイル基を含みますが、フェノール性ヒドロキシル基はありません。
4-ヒドロキシ桂皮酸: フェノール性ヒドロキシル基と同様の共役系を持っていますが、カルボン酸基が異なります.
独自性: 4-アクリロイルフェノールは、フェノール性ヒドロキシル基とアクリロイル基の組み合わせにより、幅広い化学反応や用途に関与できるという点でユニークです。 この二重の機能により、研究と産業の両方の分野で貴重な化合物となっています .
生化学分析
Biochemical Properties
1-(4-Hydroxyphenyl)prop-2-en-1-one has been found to exhibit strong competitive inhibition activity against mushroom tyrosinase, an enzyme involved in the synthesis of melanin . This compound interacts with tyrosinase residues in the tyrosinase active site, directly inhibiting tyrosinase as a competitive inhibitor .
Cellular Effects
In cellular studies, this compound has shown dose-dependent inhibitory effects on melanin content and intracellular tyrosinase in B16F10 melanoma cells . This suggests that this compound can influence cell function by modulating the activity of key enzymes involved in cellular processes such as melanogenesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules such as tyrosinase . The compound’s competitive inhibition of tyrosinase suggests that it binds to the active site of the enzyme, preventing the binding of the enzyme’s natural substrates .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, related compounds have demonstrated good thermal stability and phase-changing properties in laboratory settings .
Dosage Effects in Animal Models
Related compounds have been studied in animal models, showing effects that vary with different dosages .
Metabolic Pathways
Related compounds have been found to be metabolized to various products, suggesting that this compound may also be involved in complex metabolic pathways .
Transport and Distribution
Information on the transport and distribution of this compound within cells and tissues is currently limited. It has been suggested that related compounds may act by inhibiting the efflux pump mechanism of bacteria, indicating potential interactions with transport proteins .
準備方法
Synthetic Routes and Reaction Conditions: 4-Acryloylphenol can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with acryloyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding 4-acryloylphenol as the primary product .
Industrial Production Methods: In industrial settings, the production of 4-acryloylphenol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 4-Acryloylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The acryloyl group can be reduced to form the corresponding alcohol.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base are typical reagents.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Alkylated or acylated phenols.
科学的研究の応用
4-Acryloylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various polymers and copolymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
類似化合物との比較
4-Hydroxybenzaldehyde: Shares the phenolic hydroxyl group but lacks the acryloyl group.
Acryloyl Chloride: Contains the acryloyl group but lacks the phenolic hydroxyl group.
4-Hydroxycinnamic Acid: Contains both a phenolic hydroxyl group and a similar conjugated system but differs in the carboxylic acid group.
Uniqueness: 4-Acryloylphenol is unique due to the combination of its phenolic hydroxyl group and acryloyl group, which allows it to participate in a wide range of chemical reactions and applications. This dual functionality makes it a valuable compound in both research and industrial settings .
特性
IUPAC Name |
1-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,10H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPPNPJUBLEKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-(4-Hydroxyphenyl)prop-2-en-1-one?
A1: this compound has the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers utilize various spectroscopic methods for characterizing this compound. These include Infrared (IR) spectroscopy to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) to determine the structure and environment of hydrogen and carbon atoms, and UV-Vis spectroscopy to analyze its light absorption properties. Mass spectrometry (MS) can also be employed to confirm the molecular weight and fragmentation pattern of the compound. [, , , , , , , , , ]
Q3: What is the typical synthetic route for this compound?
A3: The synthesis of this compound typically involves a Claisen-Schmidt condensation reaction. This reaction combines 4-hydroxyacetophenone with an appropriate benzaldehyde derivative in the presence of a base catalyst. [, , , , , ]
Q4: Have liquid crystalline properties been observed in derivatives of this compound?
A4: Yes, certain derivatives of this compound, particularly those incorporated into phosphazene structures, have exhibited liquid crystalline behavior. The type and range of liquid crystalline phases observed depend on factors such as the length of the alkyl chains attached to the chalcone moiety. [, , ]
Q5: Can this compound derivatives be used as photo-crosslinkable materials?
A5: Research suggests that incorporating this compound into copolyesters can introduce photo-crosslinkable properties. The chalcone moiety within these copolyesters facilitates crosslinking upon exposure to UV light. []
Q6: Have this compound derivatives been investigated for their potential as flame retardants?
A6: Yes, several studies have explored the use of this compound derivatives as potential flame retardants in thermosetting polymers like unsaturated polyester and epoxy resins. The incorporation of these derivatives has shown promising results in reducing the flammability of these polymers. [, ]
Q7: What biological activities have been associated with this compound and its derivatives?
A7: Studies have revealed that this compound derivatives exhibit a range of biological activities, including:
- Antioxidant activity: These compounds demonstrate the ability to scavenge free radicals, suggesting potential applications in combating oxidative stress. []
- Antimicrobial activity: Several derivatives have shown efficacy against various bacteria and fungi, indicating potential as antimicrobial agents. [, , , , ]
- Anticancer activity: Some derivatives have exhibited promising anticancer activity in vitro against cancer cell lines, suggesting potential for further development as anticancer drugs. [, , ]
Q8: Has this compound been investigated as a potential acetylcholinesterase inhibitor?
A8: While this compound itself hasn't been extensively studied, computer-aided design studies have identified certain derivatives, like 3-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one (3k) and 3-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one (4k), as potential lead compounds for developing potent acetylcholinesterase inhibitors. This finding suggests potential applications in managing Alzheimer's disease. []
Q9: How has computational chemistry contributed to the study of this compound derivatives?
A9: Computational chemistry plays a crucial role in studying these compounds:
- Molecular modeling: Density Functional Theory (DFT) calculations have been used to predict molecular properties like HOMO/LUMO energies and hyperpolarizability. []
- Structure-based virtual screening: SBVS protocols help identify potential drug candidates by predicting their binding affinity to target proteins. []
- QSAR modeling: Quantitative structure-activity relationship models correlate the chemical structure of derivatives with their biological activity, aiding in the design of more potent and selective compounds. []
Q10: How do structural modifications of this compound influence its biological activity?
A10: Structure-activity relationship (SAR) studies suggest that modifications to the this compound scaffold can significantly impact its biological activity:
- Substitution on the aromatic rings: Adding different substituents, such as halogens, alkoxy groups, or heterocycles, can alter the compound's electronic properties and steric hindrance, affecting its binding affinity to target proteins and ultimately its biological activity. [, , , , , , , , ]
- Chain length variations: In derivatives with alkyl chains, the length of these chains can influence the compound's lipophilicity and self-assembly properties, which in turn can affect its interaction with biological membranes and target proteins. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride](/img/structure/B3333229.png)


![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B3333240.png)
![(6R,7R)-7-(2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetamido)-3-((4-(1-methylpyridin-1-ium-4-yl)thiazol-2-yl)thio)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B3333254.png)



![2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinofuro[3,2-d]pyrimidine](/img/structure/B3333283.png)
![Tert-butyl 4-((2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate](/img/structure/B3333286.png)
![(1R,4S,5S,6S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrate](/img/structure/B3333296.png)
![2-(2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B3333302.png)
